1,1,1-trifluorohexane-2,5-dione
Description
Historical Trajectory and Foundational Concepts of Fluorinated β-Dicarbonyl Compounds
The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov Early milestones include the first reported synthesis of an organofluorine compound by Alexander Borodin in 1862. nih.gov A pivotal moment in aromatic fluorine chemistry was the development of the Schiemann reaction in 1927, which provided a method for introducing fluorine into aromatic rings via diazonium salts. nih.gov The synthesis of aliphatic fluorinated compounds gained momentum with the work of Frédéric Swarts, who in 1892 developed methods using antimony fluorides, which were later superseded by the use of hydrogen fluoride (B91410). nih.govwikipedia.org
Within this broader history, fluorinated β-dicarbonyl compounds emerged as a particularly important class. These compounds, which can form stable complexes with a vast array of metal ions, have a rich history in coordination chemistry. nih.gov The introduction of fluorine atoms into the β-dicarbonyl framework was found to be an effective method for tuning the physicochemical properties of the resulting coordination compounds, such as reducing intermolecular interactions and lowering sublimation temperatures. nih.gov The development of N-F fluorinating agents, starting from reports in the 1960s and expanding significantly in the 1980s and 1990s with reagents like N-fluoroquinuclidinium fluoride and Selectfluor, provided milder and more selective methods for the fluorination of 1,3-dicarbonyl compounds. beilstein-journals.org This historical work on β-dicarbonyls laid the conceptual and synthetic groundwork for exploring more complex fluorinated structures, including γ-diketones like 1,1,1-trifluorohexane-2,5-dione.
Significance of the Trifluoromethyl Group in Modulating Chemical Reactivity and Synthetic Utility
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dramatically modulates the reactivity of adjacent functional groups. nih.gov Its influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect. nih.govontosight.ai
Key Effects of the Trifluoromethyl Group:
Enhanced Electrophilicity: The -CF₃ group significantly increases the electrophilic character of nearby carbonyl carbons. nih.gov This activation makes the carbonyl group more susceptible to nucleophilic attack, a cornerstone of its synthetic utility.
Increased Acidity: Protons on carbons alpha to the trifluoromethyl-substituted carbonyl group are rendered significantly more acidic. This facilitates enolate formation, which is a key step in many carbon-carbon bond-forming reactions. ontosight.aiwikipedia.org
Modulation of Physicochemical Properties: The incorporation of a -CF₃ group can enhance a molecule's lipophilicity, metabolic stability, and bioavailability. ontosight.aiontosight.ai These properties are highly desirable in the design of pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org
Bioisosterism: The trifluoromethyl group is often used as a bioisostere, replacing a methyl or chloro group to fine-tune a molecule's steric and electronic profile. wikipedia.org This can lead to improved biological activity or protect a reactive methyl group from metabolic oxidation. wikipedia.org
These effects are summarized in the table below:
| Property Affected | Influence of the Trifluoromethyl (-CF₃) Group |
| Reactivity | Increases electrophilicity of adjacent carbonyls. nih.gov |
| Acidity | Increases acidity of α-protons. wikipedia.org |
| Lipophilicity | Generally enhances lipophilicity. ontosight.ai |
| Metabolic Stability | Often improves resistance to metabolic degradation. ontosight.aiontosight.ai |
| Conformation | Can influence molecular conformation due to steric and electronic effects. ontosight.ai |
In this compound, the -CF₃ group at the C1-position makes the C2-carbonyl highly electrophilic and increases the acidity of the C3-protons, making this position a prime site for chemical modification.
Current Academic Research Landscape and Interdisciplinary Challenges in Fluorinated Diketone Chemistry
The field of fluorinated diketone chemistry is an active area of academic research, driven by the unique properties these compounds impart to larger molecules. A major focus is the development of novel and efficient synthetic methodologies. While the synthesis of α-fluorinated ketones is well-established, the selective fluorination at more distant positions (β, γ, δ, etc.) remains a significant challenge. cas.cn Researchers are exploring innovative strategies, including radical-based C-H fluorination and ring-opening fluorinations, to access these valuable building blocks. sioc-journal.cn
Another significant challenge is achieving stereocontrol in reactions involving fluorinated ketones. The development of asymmetric methods to synthesize chiral, fluorine-containing quaternary carbon centers is a highly sought-after goal, with potential applications in medicinal chemistry. rsc.org
Keto-Enol Tautomerism: A fundamental aspect of dicarbonyl chemistry is keto-enol tautomerism, an equilibrium between the dione (B5365651) form and its enol isomer. organicchemistrytutor.com For β-diketones, the enol form can be significantly stabilized by intramolecular hydrogen bonding, sometimes becoming the predominant tautomer in solution. organicchemistrytutor.commasterorganicchemistry.com In a γ-diketone such as this compound, the formation of a stable, six-membered cyclic enol via intramolecular hydrogen bonding is not possible. However, the powerful electron-withdrawing effect of the -CF₃ group still heavily influences the equilibrium by increasing the acidity of the α-protons, facilitating the formation of enol or enolate intermediates under acidic or basic conditions. libretexts.org The reactivity of these intermediates is central to the synthetic utility of the compound.
Interdisciplinary Applications: The unique properties of fluorinated diketones extend their relevance beyond traditional organic synthesis into interdisciplinary fields.
Coordination Chemistry and Materials Science: As analogs of the widely used β-diketones, fluorinated diketones can act as ligands for metal ions. These complexes are investigated for applications in catalysis, as luminescent materials, and as sensors. nih.gov
Medicinal Chemistry and Chemical Biology: Fluorinated ketones are valuable synthons for constructing complex bioactive molecules. cas.cn The introduction of fluorine can enhance pharmacological properties, and the ¹⁹F nucleus serves as a powerful probe for NMR-based studies of biological processes. nih.gov
The ongoing research into compounds like this compound and its analogs continues to push the boundaries of synthetic chemistry and provides tools for innovation in medicine, agriculture, and materials science.
Structure
3D Structure
Properties
CAS No. |
191598-69-3 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
1,1,1-trifluorohexane-2,5-dione |
InChI |
InChI=1S/C6H7F3O2/c1-4(10)2-3-5(11)6(7,8)9/h2-3H2,1H3 |
InChI Key |
QLHNSADUWVOMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1,1 Trifluorohexane 2,5 Dione and Its Homologs
Strategic Development of Carbon-Carbon Bond Forming Reactions for Trifluoromethylated Diketone Scaffolds
The construction of the carbon backbone of trifluoromethylated diketones is a foundational aspect of their synthesis. Organic reactions that form new carbon-carbon bonds are essential for producing a wide array of chemicals, including pharmaceuticals and polymers. alevelchemistry.co.uk Key strategies involve the coupling of carefully chosen precursors and the use of advanced catalytic systems to build the desired diketone framework. Reactions such as aldol (B89426) condensations, which form a β-hydroxy carbonyl compound from two carbonyl reactants, and Michael additions, involving the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound, are fundamental methods for C-C bond formation. alevelchemistry.co.uk
The synthesis of trifluoromethylated diketones often begins with the selection of appropriate precursors that already contain portions of the final carbon skeleton or the trifluoroacetyl group. A common approach involves introducing a trifluoroacetyl group from precursors like trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate. acs.org These methods, however, can necessitate harsh reaction conditions, often requiring the use of reactive organometallic reagents. acs.org
One specific precursor-based route involves the reaction of perfluoromalonyl difluoride with trimethyl(trifluoromethyl)silane (TMS-CF3) in the presence of potassium fluoride (B91410) (KF) to yield the diketone CF2(C(O)CF3)2. nih.gov Mechanistically, this reaction proceeds via nucleophilic trifluoromethylation of the acyl fluoride moieties.
Another important class of precursors is dicarbonyl compounds. For instance, the synthesis of indane-1,3-dione, a cyclic diketone, can be achieved through the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions. mdpi.com The resulting intermediate is then hydrolyzed and decarboxylated to produce the final diketone. mdpi.com While this example pertains to a cyclic system, the underlying principle of using ester precursors for diketone synthesis is broadly applicable. The aldol condensation of an ester with an aldehyde, for example, can be induced by a base in the presence of an agent like magnesium bromide etherate, providing a pathway to β-keto esters which are direct precursors to 1,3-diketones. organic-chemistry.org
Catalysis plays a critical role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity, often under mild conditions. chemscene.com For the synthesis of chiral trifluoromethylated diketones, palladium-catalyzed asymmetric allylation represents a highly effective methodology. acs.orgacs.org This approach allows for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones from simple substrates with good yields and high enantioselectivities. acs.orgacs.org The reaction typically involves a palladium catalyst and a chiral ligand to control the stereochemical outcome of the allylation of an α-substituted α-trifluoroacetyl ketone. acs.org A significant advantage of this method is its ability to overcome the common side reaction of detrifluoroacetylation. acs.orgacs.org
The table below summarizes the results of a palladium-catalyzed asymmetric allylation for the synthesis of various chiral trifluoromethylated diketones, demonstrating the scope and efficiency of this catalytic approach. acs.org
| Entry | Substrate (α-Trifluoroacetyl Ketone) | Allylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | α-Trifluoroacetyl-α-tetralone | Cinnamyl methyl carbonate | 90 | 95 |
| 2 | 6-Methoxy-α-trifluoroacetyl-α-tetralone | Cinnamyl methyl carbonate | 88 | 94 |
| 3 | 7-Fluoro-α-trifluoroacetyl-α-tetralone | Cinnamyl methyl carbonate | 92 | 96 |
| 4 | α-Trifluoroacetyl-cyclopentanone | Cinnamyl methyl carbonate | 75 | 91 |
| 5 | α-Trifluoroacetyl-cyclohexanone | Cinnamyl methyl carbonate | 85 | 93 |
This table presents selected data to illustrate the effectiveness of the palladium-catalyzed asymmetric allylation method as described in the source literature. acs.org
Introduction of the Trifluoromethyl Moiety: Direct and Indirect Fluorination Techniques
The introduction of the trifluoromethyl (CF3) group is a defining step in the synthesis of these target compounds. Various reagents and techniques have been developed for this purpose, ranging from direct trifluoromethylation of carbonyl compounds to indirect methods involving precursor modification.
A straightforward method for direct trifluoromethylation involves the use of the potent greenhouse gas fluoroform (HCF3) in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS). beilstein-journals.org This system effectively converts a range of methyl esters into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org The reaction is believed to proceed through the formation of a highly nucleophilic, "naked" CF3 anion. beilstein-journals.org
Other powerful trifluoromethylating agents include the Ruppert-Prakash reagent (TMS-CF3) and the Langlois reagent (CF3SO2Na). nih.govacs.org TMS-CF3 can be used to trifluoromethylate perfluorinated diacylfluorides to generate perfluorinated diketones. nih.gov The Langlois reagent, in a silver-catalyzed protocol, allows for the synthesis of α-trifluoromethyl ketones from (hetero)arylacetylenes. acs.org
Photoredox catalysis offers a modern approach for direct C-H trifluoromethylation. beilstein-journals.org Using an electrophilic trifluoromethylating reagent like Umemoto's reagent in the presence of a ruthenium-based photocatalyst and visible light, di- and trisubstituted alkenes can be directly converted into trifluoromethylated alkenes, which can be precursors to diketones. beilstein-journals.org
Indirect methods often involve the modification of a related functional group. For example, difluoro enol silyl (B83357) ethers, which can be readily prepared from trifluoromethyl ketones, can undergo electrophilic fluoroalkylation. acs.org Reaction with a Togni reagent allows for the difluoro homologation of a -COCF3 group, providing an alternative route to constructing a perfluoroethyl moiety. acs.org
The following table compares several common trifluoromethylation reagents and their applications.
| Reagent | Precursor Type | Reaction Type | Key Conditions |
| Fluoroform (HCF3) | Methyl Esters | Nucleophilic Trifluoromethylation | KHMDS, triglyme, -40 °C |
| Ruppert-Prakash Reagent (TMS-CF3) | Acyl Fluorides | Nucleophilic Trifluoromethylation | KF |
| Langlois Reagent (CF3SO2Na) | Alkynes | Radical Trifluoromethylation | Ag catalyst, O2 |
| Umemoto's Reagent | Alkenes | C-H Trifluoromethylation | [Ru(bpy)3]2+, visible light |
| Togni Reagent | Difluoro Enol Silyl Ethers | Electrophilic Fluoroalkylation | - |
This table summarizes information on various trifluoromethylation methods based on the provided sources. nih.govbeilstein-journals.orgacs.orgbeilstein-journals.orgacs.org
Optimization of Reaction Parameters and Isolation Protocols for Research-Scale Production
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring reproducibility, particularly for research-scale production. This process involves systematically varying parameters such as solvents, reagents, catalysts, temperature, and reaction time. nih.govmdpi.com
A critical aspect of optimization is managing reactive intermediates and preventing undesired side reactions. For instance, in syntheses involving the formation of an acid chloride from a carboxylic acid, the choice of chlorinating agent is vital. While reagents like oxalyl chloride are common, they can generate HCl as a byproduct, which can lead to acid-mediated side reactions, especially with sensitive functional groups like azetidines. nih.gov A milder alternative, Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), can cleanly convert carboxylic acids to acid chlorides without producing acid, thereby improving yields and reducing impurities. nih.gov
Solvent selection also plays a significant role. A screen of different solvents may be necessary to find a system that ensures the solubility of all reactants while stabilizing key intermediates. nih.gov In some cases, a single-solvent system may not be optimal, and solvent mixtures might be required. nih.gov
The following table illustrates an example of reaction optimization for the synthesis of an α-diazoketone, a common intermediate. The data shows how the choice of reagent for the initial acid activation step can dramatically affect the product distribution. nih.gov
| Entry | Activating Reagent | Solvent | Desired Intermediate (%) | Side Product (%) |
| 1 | Oxalyl Chloride | Dichloromethane | Low/Multiple Products | High |
| 2 | HATU | Dichloromethane | 0 | - |
| 3 | PyBOP | Dichloromethane | 0 | - |
| 4 | Ghosez's Reagent | Dichloromethane | >85 | <15 |
This table is a representative example based on findings from the literature, demonstrating the impact of reagent choice on reaction outcome. nih.gov
Once the reaction is complete, effective isolation and purification protocols are necessary. Standard laboratory techniques include extraction to separate the product from aqueous solutions, followed by drying of the organic phase. beilstein-journals.org For final purification, flash chromatography on silica (B1680970) gel or basic alumina (B75360) is a common and effective method. nih.gov In cases where the product is a stable solid, recrystallization from an appropriate solvent can be a simple yet powerful technique to obtain highly pure material. mdpi.com
Elucidation of Reactivity and Mechanistic Pathways of 1,1,1 Trifluorohexane 2,5 Dione
Detailed Analysis of Nucleophilic and Electrophilic Reactivity at Dicarbonyl and α-Carbon Centers
The electronic asymmetry induced by the CF3 group renders the two carbonyl carbons electronically distinct. The C-2 carbonyl, being directly attached to the trifluoromethyl group, is significantly more electrophilic and susceptible to nucleophilic attack compared to the C-5 carbonyl.
The dicarbonyl system of 1,1,1-trifluorohexane-2,5-dione is a hub for various chemical transformations. The electrophilic nature of the carbonyl carbons makes them prime targets for nucleophiles. A notable reaction for related 1,4-dicarbonyls like hexane-2,5-dione is condensation with primary amines, such as lysine (B10760008) residues in proteins, through Schiff base formation, which can lead to cyclization. wikipedia.org
Furthermore, β-diketone moieties readily react with reagents like boron trifluoride etherate to form cyclic difluoro-dioxaborinins, a transformation applicable to the enol form of this compound. nih.gov
A striking example of the unique reactivity imparted by the trifluoromethyl group is seen in rearrangements mediated by Lewis acids. Studies on related 1,1,1-trifluoroalkanones have shown that treatment with aluminium trichloride (B1173362) (AlCl3) can induce a novel rearrangement, converting the trifluoromethyl group into a 1,1-dichloro-1-alkenyl moiety. beilstein-journals.orgnih.gov This reaction proceeds without cleaving adjacent ether linkages, highlighting a specific transformation of the aliphatic CF3 group. beilstein-journals.orgnih.gov For certain substrates, this initial product can undergo further intramolecular reactions, such as a 6-endo-trig cyclization, to form complex bicyclic or spirocyclic systems, which may subsequently rearrange. beilstein-journals.orgnih.gov
Table 1: Rearrangement of a Trifluoroalkanone Derivative with AlCl₃
| Starting Material | Reagent | Key Transformation | Potential Subsequent Reaction | Reference |
|---|---|---|---|---|
| 1,1,1-Trifluoroalkanone | AlCl₃ | Conversion of CF₃ group to a CCl₂ vinyl group | Intramolecular cyclization and rearrangement | beilstein-journals.orgnih.gov |
Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomers. researchgate.net Due to the asymmetry of the molecule, two different enol forms are possible, creating a complex keto-enol and enol-enol equilibrium. researchgate.netresearchgate.net The electron-withdrawing trifluoromethyl group significantly influences this equilibrium, generally favoring the enol form where the double bond is conjugated with the C-5 carbonyl and the enolic hydroxyl is at C-2, stabilized by an intramolecular hydrogen bond with the C-5 carbonyl oxygen. researchgate.net
Spectral evidence from NMR, IR, and UV studies on analogous trifluoromethyl-β-diketones indicates that they predominantly exist as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net The presence of these enol forms is critical for the molecule's reactivity. For instance, reactions with radicals like hydroxyl (•OH) can proceed either through hydrogen abstraction from the methylene (B1212753) bridge in the keto form or by addition of the radical to the C=C double bond in the enol tautomers. researchgate.net
Figure 1: Keto-Enol Tautomerism in this compound
This diagram illustrates the equilibrium between the diketone form and its two possible enol tautomers.
Cyclization and Annulation Reactions Facilitated by the this compound Unit
The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocyclic rings. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849), primary amines, hydrazines, or sulfides to yield pyrroles, furans, and thiophenes, respectively. In the case of this compound, the significant difference in electrophilicity between the C-2 and C-5 carbonyls would be expected to direct the regioselectivity of these cyclizations.
Research on related trifluoromethyl-β-diketones has demonstrated their utility in conversions to various heterocyclic systems. researchgate.net Furthermore, the potential for intramolecular cyclization is evident from studies where Lewis acid treatment of similar ketones led to the formation of bicyclic products. nih.gov In one proposed mechanism, a carbocation intermediate undergoes a favored 6-endo-trig cyclization, demonstrating the propensity of these structures to form rings. beilstein-journals.org
Mechanistic Investigations through Kinetic Studies and Isotopic Labeling
Understanding the intricate mechanisms of reactions involving this compound relies on detailed kinetic studies and isotopic labeling experiments. Kinetic studies on the gas-phase reactions of similar fluorinated diketones (FDKs) with hydroxyl (•OH) and chlorine (Cl) radicals have been performed to determine reaction rate coefficients. researchgate.net These studies provide insight into the atmospheric lifetime and degradation pathways of these compounds. For example, the rate coefficients for reactions of various FDKs have been determined using relative-rate methods. researchgate.net
Table 2: Sample Rate Coefficients for Reactions of Fluorinated Diketones (FDKs)
| Reactant | Radical | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Reference |
|---|---|---|---|
| 1,1,1-Trifluoropentane-2,4-dione (TFP) | Cl | (1.75 ± 0.21) × 10⁻¹⁰ | researchgate.net |
| 1,1,1-Trifluorohexane-2,4-dione (B1294399) (TFH) | Cl | (2.05 ± 0.23) × 10⁻¹⁰ | researchgate.net |
| 1,1,1-Trifluoro-5-methylhexane-2,4-dione (TFMH) | Cl | (2.71 ± 0.34) × 10⁻¹⁰ | researchgate.net |
Isotopic labeling is a powerful tool for elucidating reaction pathways. researchgate.net By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can trace the fate of atoms throughout a reaction. researchgate.net The measurement of kinetic isotope effects (KIEs), where the rate of reaction changes upon isotopic substitution, can provide crucial information about bond-breaking steps in the rate-determining stage of a mechanism. nih.govresearchgate.net For instance, a significant KIE upon deuteration of the methylene bridge in this compound would suggest that C-H bond cleavage at this position is involved in the rate-limiting step of a given reaction. Techniques such as ¹⁸F-¹⁹F isotopic exchange have also been developed for radiolabeling β-diketones, enabling their use in advanced imaging and mechanistic studies. nih.gov
Photochemical and Thermal Degradation Pathways of Trifluorinated Diketones
The environmental fate and stability of this compound are determined by its susceptibility to photochemical and thermal degradation. The primary atmospheric degradation process for such compounds is initiated by reaction with photochemically generated hydroxyl radicals. researchgate.net Studies on similar fluorinated diketones have identified trifluoroacetic acid as a major degradation product, indicating cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. researchgate.net
The thermal stability of the trifluoromethyl-β-diketone structure has been investigated, often using metal complexes of these ligands. For example, studies on the thermal decomposition of lanthanide complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione showed that decomposition occurs in multiple steps over a wide temperature range. researchgate.net Radiolysis studies on hexafluoroacetylacetone (B74370) have shown that high-energy conditions can lead to the cleavage of C-CF3 and C-F bonds, resulting in products such as monoketones, trifluoroacetic acid, and carbon monoxide. researchgate.net These findings suggest that the degradation of this compound would likely proceed via cleavage at the C-CF3 bond and fragmentation of the carbon skeleton.
Applications of 1,1,1 Trifluorohexane 2,5 Dione As a Versatile Synthetic Building Block
Role in the Construction of Diverse Heterocyclic Systems
The reactivity of the dicarbonyl moiety in 1,1,1-trifluorohexane-2,5-dione makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. These ring structures are fundamental components of many pharmaceuticals, agrochemicals, and functional materials.
Fluorinated quinoxaline (B1680401) derivatives can be synthesized through the condensation reaction of aryl 1,2-diamines with 1,2-dicarbonyl compounds like this compound. researchgate.net This reaction provides a direct route to incorporating a trifluoromethyl group into the quinoxaline scaffold, a structural motif known for its presence in biologically active molecules. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as a solvent can significantly improve reaction yields and facilitate a more environmentally friendly process by allowing for solvent recovery and reuse. researchgate.netkoreascience.kr
The general method for preparing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net However, traditional methods often suffer from limitations such as harsh reaction conditions, low yields, and the use of toxic solvents. researchgate.net The adoption of fluorinated solvents like HFIP offers a greener alternative, enabling the reaction to proceed at room temperature with high efficiency. researchgate.netkoreascience.kr
The diketone structure of this compound is also well-suited for the synthesis of furan (B31954) and pyrazole (B372694) derivatives. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are recognized as important pharmacophores in drug discovery. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. conicet.gov.arorganic-chemistry.org
Similarly, furan derivatives, which are five-membered aromatic rings containing one oxygen atom, can be prepared from 1,4-dicarbonyl compounds. While this compound is a 1,4-dicarbonyl compound, its primary application in this context is often as a precursor to other intermediates that then lead to furan synthesis. The presence of the trifluoromethyl group can impart unique electronic properties to the resulting furan-containing molecules.
Integration into Multi-Component Reactions and Cascade Transformations
Due to its multiple reactive sites, this compound is an excellent candidate for use in multi-component reactions (MCRs) and cascade transformations. These types of reactions are highly efficient, as they allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and simplifying synthetic procedures.
While specific examples directly involving this compound in complex MCRs are not extensively detailed in the provided context, its structural motifs are analogous to other dicarbonyl compounds that are widely used in such transformations. For example, the Hantzsch pyridine (B92270) synthesis, a classic MCR, utilizes a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridines, which can then be oxidized to pyridines. The dicarbonyl nature of this compound suggests its potential as a substrate in similar MCRs to generate highly functionalized and fluorinated heterocyclic systems.
Precursor for Ligands in Coordination Chemistry and Materials Science
The diketone functionality of this compound allows it to act as a precursor to β-diketonate ligands. These ligands are capable of forming stable complexes with a wide variety of metal ions, making them crucial in the fields of coordination chemistry and materials science.
Upon deprotonation, this compound forms a β-diketonate anion that can chelate to metal centers through its two oxygen atoms. The presence of the trifluoromethyl group in the ligand can significantly influence the properties of the resulting metal complexes. mdpi.com These fluorinated β-diketonate complexes often exhibit enhanced volatility, thermal stability, and solubility in organic solvents compared to their non-fluorinated counterparts. nih.govmdpi.com
These properties are highly desirable for various applications. For instance, the volatility of these complexes is a key factor in their use as precursors for chemical vapor deposition (CVD). The electronic effects of the trifluoromethyl group can also tune the catalytic activity and photophysical properties of the metal complexes.
Table 1: Examples of Metal β-Diketonate Complexes and their Properties
| Metal | Ligand | Complex Formula | Key Properties |
| Iron (Fe) | 1,1,1-trifluoro-2,4-pentanedionate (tfac) | Fe(tfac)₂(TMEDA) | Polymorphic solid-state structure, suitable for MOCVD. nih.gov |
| Nickel (Ni) | 1,1,1-trifluoro-2,4-pentanedionate (tfac) | Ni(tfac)₂(TMEDA) | Precursor for metallic Ni thin films via MOCVD. nih.gov |
| Copper (Cu) | 1,1,1-trifluoro-2,4-pentanedionate (tfac) | Cu(tfac)₂(TMEDA) | Precursor for metallic Cu thin films via MOCVD. nih.gov |
| Zinc (Zn) | 1,1,1-trifluoro-2,4-pentanedionate (tfac) | Zn(tfac)₂(TMEDA) | Precursor for ZnO thin films via MOCVD. nih.gov |
| Palladium (Pd) | Fluorinated β-diketonates | Pd(β-diketonate)₂ | High volatility, with volatility increasing with the length of the fluorinated chain up to C₂F₅. mdpi.com |
Note: TMEDA = N,N,N′,N′-tetramethylethylenediamine
The volatility and thermal stability of fluorinated metal β-diketonate complexes derived from precursors like this compound make them excellent candidates for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov In MOCVD, these complexes are vaporized and then decomposed on a heated substrate to deposit thin films of metals or metal oxides. nih.gov This technique is widely used in the microelectronics industry for the fabrication of various components.
For example, complexes of iron, nickel, copper, and zinc with the related ligand 1,1,1-trifluoro-2,4-pentanedionate (tfac) have been successfully used as precursors to grow thin films of the respective metals or their oxides. nih.gov The choice of the metal and the deposition conditions determines the final composition and morphology of the deposited film. nih.gov
Furthermore, the ability of β-diketonates to form stable, neutral, and often volatile complexes with metal ions is exploited in solvent extraction processes. This is particularly relevant for the separation and purification of metals, including lanthanides and actinides. The fluorinated nature of the ligand can enhance the extraction efficiency and selectivity for certain metal ions.
Theoretical and Computational Chemistry Approaches to 1,1,1 Trifluorohexane 2,5 Dione Systems
Quantum Chemical Characterization of Electronic Structure and Energetics
The electronic structure and energetics of 1,1,1-trifluorohexane-2,5-dione are significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) group. A central aspect of the electronic characterization of β-diketones is their tautomeric equilibrium between the diketo and enol forms. For trifluoromethyl-substituted β-diketones, this equilibrium is a subject of considerable interest.
Quantum chemical calculations, often employing ab initio and DFT methods, are instrumental in determining the relative stabilities of these tautomers. Studies on analogous compounds, such as 1,1,1-trifluoroacetylacetone (TFAA), have shown that the enol form is overwhelmingly favored. wikipedia.org For instance, NMR spectroscopic analysis indicates that TFAA exists as approximately 97% enol form at 33 °C in its neat form. wikipedia.org This preference is attributed to the formation of a stable, intramolecular hydrogen bond in the quasi-aromatic six-membered ring of the enol tautomer and the electronic effects of the -CF3 group. mdpi.com
The introduction of a trifluoromethyl group can lead to two possible enol forms. Spectroscopic and computational studies on various trifluoromethyl-β-diketones suggest that they often exist as a mixture of two chelated cis-enol forms in nonpolar solvents. researchgate.net The equilibrium generally favors the enol form where the double bond is in conjugation with any aryl or other stabilizing groups. researchgate.net
The energetics of different conformers can be calculated to identify the most stable structures. For related fluorinated compounds, DFT calculations have been used to map out the potential energy surface as a function of key dihedral angles, revealing the global and local energy minima corresponding to different conformers. unlp.edu.ar These calculations also provide valuable data on bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. nih.govmdpi.com
Table 1: Tautomeric Equilibrium in Selected β-Diketones
| Compound | % Enol (Neat, 33 °C) |
| Acetylacetone | 85% |
| 1,1,1-Trifluoroacetylacetone | 97% |
| Hexafluoroacetylacetone (B74370) | 100% |
This table, based on data for analogous compounds, illustrates the strong influence of trifluoromethyl substitution on favoring the enol form. wikipedia.org
Prediction of Reaction Pathways and Transition States via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. For this compound, DFT can be employed to model various chemical transformations, such as its synthesis, condensation reactions, or its behavior as a ligand in metal complexes.
A key application of DFT in this context is the prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, products, and transition states can be located and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
For example, DFT calculations have been successfully used to study the formation of metal complexes with fluorinated β-diketones. nih.gov These studies can elucidate the preferred coordination modes and the energetics of complex formation. Furthermore, DFT can be used to investigate the reactivity of the dione (B5365651) itself, for instance, in nucleophilic addition reactions at the carbonyl carbons or deprotonation at the α-carbon. The theory can also shed light on the regioselectivity of such reactions, which is influenced by the electronic asymmetry introduced by the trifluoromethyl group.
The reliability of DFT predictions is dependent on the choice of the functional and basis set. The B3LYP functional is a popular choice for such studies, often providing a good balance between computational cost and accuracy for organic molecules. unlp.edu.arnih.gov
Table 2: Representative Applications of DFT in Studying Related Systems
| Application | System Studied | Key Findings from DFT |
| Isomer Energetics | Palladium β-diketonate complexes | Trans isomers were found to be energetically more favorable than cis isomers. nih.gov |
| Geometric Parameters | Fluorinated β-diketone derivatives | Provided reliable bond lengths and angles that correlate well with experimental data. nih.gov |
| Reaction Mechanisms | Formation of difluoroboron biindolediketonates | Confirmed the coordination of the boron difluoride moiety to the enolate form of the diketone. mdpi.com |
| Excited States | Thermally activated delayed fluorescence emitters | Predicted photophysical properties and assessed their potential for OLED applications. beilstein-journals.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase (liquid or solid) or in solution. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, thereby generating a trajectory of the system's evolution over time. youtube.com
For this compound, MD simulations can provide a detailed picture of its conformational flexibility. By analyzing the time evolution of dihedral angles, one can identify the most populated conformational states and the timescales of transitions between them. This is particularly important for understanding how the molecule's shape adapts to its environment.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a simulation of liquid this compound, one could analyze the radial distribution functions between different atoms to understand the local structure and packing. It would also be possible to quantify intermolecular hydrogen bonding, for instance, if the simulations were performed in a protic solvent.
In the context of its use as a ligand, MD simulations can be used to study the stability of its metal complexes and the interactions of the complex with its surroundings, such as a solvent or a biological macromolecule. nih.govyoutube.com The force fields used in MD simulations are crucial for their accuracy and are typically parameterized using experimental data and quantum chemical calculations. youtube.com
Advanced Spectroscopic and Diffraction Methodologies in 1,1,1 Trifluorohexane 2,5 Dione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 1,1,1-trifluorohexane-2,5-dione. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.
A complete structural picture of this compound is achieved through the combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each nucleus offers a unique perspective on the molecular architecture.
¹H NMR: The proton NMR spectrum of a related compound, hexane, shows distinct signals for the different proton environments. For instance, in hexane, there are three unique proton environments with a ratio of 3:2:2 (or 6:4:4 in the full molecule). docbrown.info Similarly, in this compound, the protons on the ethyl group and the methylene (B1212753) group between the carbonyls would exhibit characteristic chemical shifts and splitting patterns due to their neighboring atoms. For example, the ¹H NMR spectrum of 2,5-hexanedione (B30556) in CDCl₃ shows signals at approximately 2.19 ppm for the methyl protons and 2.71 ppm for the methylene protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. In a molecule like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, distinct signals would be observed for the carbonyl carbons, the trifluoromethyl carbon, the methylene carbon, the quaternary carbon, and the methyl carbons. chemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment.
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an indispensable tool. nih.gov It provides a direct window into the fluorine environment, and the chemical shift and coupling to neighboring protons and carbons confirm the presence and location of the -CF₃ group. For instance, the ¹⁹F NMR spectrum of an enol form of 1,1,1-trifluorohexa-3,5-dione has been reported. spectrabase.com
A representative, though not identical, dataset for a fluorinated dione (B5365651), 1,1,1-trifluoro-2,4-pentanedione, is publicly available and provides insight into the types of spectral data obtained. nih.govchemicalbook.com
Table 1: Representative NMR Data for a Related Diketone
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.19 | s | -CH₃ |
| ¹H | 2.71 | s | -CH₂- |
| ¹³C | 29.8 | - | -CH₃ |
| ¹³C | 48.9 | - | -CH₂- |
| ¹³C | 206.5 | - | C=O |
Note: This table is illustrative and based on data for 2,5-hexanedione. Actual values for this compound will differ.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the protons of the ethyl group and the methylene protons adjacent to the carbonyl group in this compound, helping to trace the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, it would show a cross-peak between the methylene protons and the corresponding methylene carbon.
The combination of these 2D NMR experiments provides a robust and detailed map of the molecular structure of this compound. ethz.chbeilstein-journals.org
Mass Spectrometry for Molecular Weight Determination and Mechanistic Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. uni-saarland.de The molecular weight of the related compound 1,1,1-trifluorohexane-2,4-dione (B1294399) is 168.113 g/mol . amerigoscientific.com For a similar compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, the molecular weight is 196.1669 g/mol . nist.gov
When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, expected fragment ions would arise from the loss of the ethyl group, the trifluoromethyl group, or carbon monoxide. For example, in the mass spectrum of hexane, a prominent peak at m/z 57 corresponds to the loss of an ethyl group. docbrown.info The presence of the stable trifluoromethyl group would also lead to characteristic fragments, such as the [CF₃]⁺ ion at m/z 69.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 168 | [C₆H₇F₃O₂]⁺• (Molecular Ion) |
| 139 | [M - C₂H₅]⁺ |
| 99 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
| 57 | [C₄H₉]⁺ |
Note: This table is predictive and based on general fragmentation patterns. Actual fragmentation may vary.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of its solid-state derivatives and metal complexes. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Chromatographic Techniques for Purification and Analysis of Reaction Mixtures (GC, HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or for quantifying its presence.
Gas Chromatography (GC): Due to its likely volatility, gas chromatography is a suitable method for the analysis of this compound. nih.gov In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to this compound, particularly for less volatile derivatives or for preparative scale purification. sielc.com In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the compound's polarity and its interactions with the stationary and mobile phases. Different detector types, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification.
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Principle | Application |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Purity analysis, quantification in reaction mixtures. |
Future Directions and Emerging Frontiers in 1,1,1 Trifluorohexane 2,5 Dione Research
Development of Sustainable and Green Chemistry Strategies for Synthesis and Transformation
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production and modification of 1,1,1-trifluorohexane-2,5-dione are no exception. Current synthetic routes often rely on traditional methods that may involve harsh conditions or produce significant waste. Future research will likely focus on developing more sustainable alternatives.
One promising avenue is the exploration of biocatalysis . The use of enzymes, either in their natural form or genetically modified, offers a highly selective and environmentally benign approach to the synthesis of 1,3-diketones. nih.gov Researchers could investigate the potential of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolases or other enzymes to catalyze the formation of the this compound backbone from renewable starting materials. nih.gov
Another key area is the development of greener catalytic systems . This includes the use of water as a solvent, which offers significant environmental benefits over traditional organic solvents. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste. semanticscholar.org For instance, a facile and green one-pot synthetic method for substituted 1,3,5-triaryl-1,5-diketones has been developed, highlighting the potential for similar strategies for fluorinated diketones. semanticscholar.org
Furthermore, research into the direct fluorination of 1,3-dicarbonyl compounds using reagents like aqueous hydrofluoric acid in the presence of iodosylbenzene presents a more practical and convenient method. acs.org The application of such methods to the synthesis of this compound could offer a more sustainable pathway.
Exploration of Unprecedented Reactivity Modes and Novel Transformations
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups in this compound, opening the door to novel chemical transformations.
Future research is expected to delve into the unique reactivity of the C-F bond . While traditionally considered highly stable, recent advancements in photoredox catalysis have enabled the functionalization of C-F bonds in trifluoromethyl ketones. doi.org This could lead to the development of methods for the selective defluorinative functionalization of this compound, allowing for the synthesis of a diverse range of partially fluorinated building blocks. sioc-journal.cn
The exploration of novel cycloaddition reactions is another promising frontier. The dicarbonyl moiety can participate in various cycloadditions to form complex heterocyclic structures. The influence of the trifluoromethyl group on the regioselectivity and stereoselectivity of these reactions warrants further investigation. For example, dearomative (3 + 2) cycloaddition reactions have been used for the C-H amination of arenes, and similar strategies could be adapted for transformations involving this compound. acs.org
Additionally, the development of new catalytic systems can unlock unprecedented reactivity. For example, the perfluoroalkylthiolation/decarbonylation reaction of 1,3-dicarbonyl compounds has been achieved using in situ formed perfluoroalkanesulfenic acids, suggesting that similar transformations could be applied to this compound to create novel sulfur-containing fluorinated compounds. rsc.orgrsc.org
Potential for Rational Design in Functional Molecule Synthesis and Advanced Material Development
The distinct properties of this compound make it a valuable building block for the rational design of functional molecules and advanced materials.
In the realm of medicinal chemistry , trifluoromethyl ketones are known to act as potent enzyme inhibitors. researchgate.net The this compound scaffold could be incorporated into larger molecules to design novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, making it a desirable feature in drug design.
In materials science , the incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties. ontosight.ai this compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, aerospace, and other high-performance sectors.
The ability to undergo divergent synthesis is another key aspect. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to a variety of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes. researchgate.net Similar divergent synthetic strategies starting from this compound could provide access to a wide array of functionalized fluorinated molecules.
Interdisciplinary Impact in Analytical Chemistry and Environmental Studies
The unique properties of this compound also suggest potential applications in analytical chemistry and a need for understanding its environmental behavior.
In analytical chemistry , the presence of the trifluoromethyl group makes this compound a candidate for ¹⁹F NMR-based applications. Trifluoromethylated nucleotides have been successfully used as molecular probes to monitor enzymatic activities in real-time. acs.org Similarly, this compound or its derivatives could be developed as ¹⁹F NMR probes for various analytical applications, including in vitro diagnostics and reaction monitoring.
From an environmental perspective , the widespread use of fluorinated compounds has raised concerns about their persistence and potential environmental impact. nih.gov Future research should focus on the environmental fate and transport of this compound. Understanding its potential for degradation, bioaccumulation, and toxicity is crucial for ensuring its safe and sustainable use. Studies on the atmospheric oxidation of polyfluorinated compounds and their potential to form persistent perfluorinated acids (PFAs) are particularly relevant. dioxin20xx.org
The development of analytical methods for the detection and quantification of this compound and its potential degradation products in environmental matrices will be essential for monitoring its presence and impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1-trifluorohexane-2,5-dione, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis can be modeled after protocols for structurally related diones. For example, phosphazene derivatives () are synthesized via nucleophilic substitution in tetrahydrofuran (THF) with triethylamine as a base. Key steps include:
- Slow addition of reagents to control exothermic reactions.
- Monitoring progress via thin-layer chromatography (TLC) .
- Purification using column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry and purity via H and C NMR, referencing shifts for trifluoromethyl (-CF) and ketone groups .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and C-F vibrations (~1100–1200 cm) .
- Elemental Analysis : Validate empirical formula and purity .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Density and Boiling Point : Estimated via QSPR models (e.g., ~1.2 g/cm density, ~144°C boiling point, extrapolated from for a 2,4-dione isomer).
- Solubility : High polarity due to -CF and ketones suggests solubility in THF or acetone. Pre-screen solvents for reaction compatibility .
- Stability : Store under inert atmosphere at low temperatures to prevent ketone hydration or decomposition .
Advanced Research Questions
Q. How does this compound behave as a ligand in coordination chemistry?
- Methodological Answer :
- Metal Complexation : Similar to 4-hydroxyquinoline-dione ligands ( ), coordinate with Fe(III), Co(II), or Cu(II) ions via ketone oxygen atoms.
- Characterization : Use UV-Vis spectroscopy to monitor metal-ligand charge transfer bands and X-ray crystallography for structural elucidation .
Q. What computational strategies are effective for predicting reactivity and electronic properties?
- Methodological Answer :
- Quantum Chemistry : Employ density functional theory (DFT) to map electron density around -CF and ketone groups, predicting nucleophilic attack sites .
- QSPR/Neural Networks : Model physicochemical properties (e.g., logP, polarizability) using platforms like CC-DPS () .
Q. How to resolve contradictions in reaction yields or spectral data during synthesis?
- Methodological Answer :
- Yield Discrepancies : Re-evaluate solvent systems (e.g., hexane-acetone vs. THF) and stoichiometry. For example, reports 28–34% yields for dione derivatives under specific conditions .
- Spectral Anomalies : Compare experimental NMR data with computational predictions (e.g., ACD/Labs Percepta in ) to identify impurities or isomerization .
Q. What methodologies assess the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution ( ) or enzyme inhibition (e.g., γ-secretase in ).
- Toxicity Profiling : Use cell viability assays (e.g., MTT) to establish IC values, noting -CF’s impact on membrane permeability .
Q. How to design experiments probing its reactivity with nucleophiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
